1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione
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Overview
Description
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and properties. This compound is characterized by a fused ring system that includes both a thieno and diazepine moiety, making it a valuable subject for various chemical and biological studies .
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and diazepine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and efficiency .
Chemical Reactions Analysis
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .
Scientific Research Applications
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione can be compared with other similar compounds, such as:
1,5-dihydropyrrolo[3,2-a]pyrimidine-2,4-dione: This compound shares a similar fused ring system but differs in the specific heteroatoms and functional groups present.
Thieno[2,3-d]pyrimidine derivatives: These compounds also contain a thieno ring but are fused with a pyrimidine ring instead of a diazepine ring.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-5-3-8-7(11)6-4(9-5)1-2-12-6/h1-2H,3H2,(H,8,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNDUYCDMJNOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=O)N1)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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